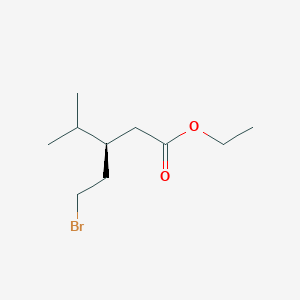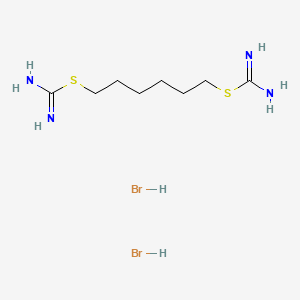
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is an organic compound with a complex structure It is an ester derivative of pentanoic acid, featuring a bromoethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of ethyl 3-(2-hydroxyethyl)-4-methylpentanoate.
Oxidation: Formation of 3-(2-bromoethyl)-4-methylpentanoic acid.
Reduction: Formation of 3-(2-bromoethyl)-4-methylpentanol.
Scientific Research Applications
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity or gene expression, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the methyl and additional carbon chain.
Ethyl 2-bromopropionate: Contains a bromine atom but differs in the carbon chain length and branching.
Ethyl 3-bromobutyrate: Similar ester structure but with different carbon chain configuration.
Uniqueness
Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry.
Properties
CAS No. |
61898-60-0 |
|---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
ethyl (3S)-3-(2-bromoethyl)-4-methylpentanoate |
InChI |
InChI=1S/C10H19BrO2/c1-4-13-10(12)7-9(5-6-11)8(2)3/h8-9H,4-7H2,1-3H3/t9-/m1/s1 |
InChI Key |
XCXVFSTWZZFOQT-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](CCBr)C(C)C |
Canonical SMILES |
CCOC(=O)CC(CCBr)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)

![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)





![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)


![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)

